molecular formula C7H14ClNO2 B2469145 (7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride CAS No. 2445750-52-5

(7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride

Cat. No. B2469145
M. Wt: 179.64
InChI Key: LQQHMPFOAIBJTO-IBTYICNHSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Spirocyclic Compounds

The research by Mandzhulo et al. (2016) describes the synthesis of spirocyclic compounds, including the synthesis of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones. This process involves the reaction of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] with primary aliphatic amines, leading to the formation of corresponding amino alcohols, which are further converted into N-chloroacetyl derivatives and cyclized to form hydrochloride salts (Mandzhulo et al., 2016).

Biological Applications

In the study by Odagiri et al. (2013), novel spirocyclic compounds were synthesized with potent antibacterial activity against respiratory pathogens, showcasing the application of spirocyclic structures in developing antibacterial drugs. This research highlights the design and synthesis of compounds with significant in vitro and in vivo antibacterial activity, emphasizing the therapeutic potential of spirocyclic compounds in treating respiratory tract infections (Odagiri et al., 2013).

Stereochemistry and Enzymatic Reactivity

The study by Weijers et al. (2007) explores the stereochemical preferences of yeast epoxide hydrolase for spiroepoxides, specifically focusing on the O-axial C3 epimers of 1-oxaspiro[2.5]octanes. This research is crucial for understanding the enzymatic detoxification of spiroepoxides and the role of stereochemistry in biological activity (Weijers et al., 2007).

Diversity-Oriented Synthesis

Wipf et al. (2004) describe the diversity-oriented synthesis of azaspirocycles, including the synthesis of spiroimidates that act as α7 nicotinic acetylcholine receptor partial agonists. This work demonstrates the utility of spirocyclic compounds in chemistry-driven drug discovery, providing a foundation for the development of new therapeutics based on spirocyclic scaffolds (Wipf et al., 2004).

Safety And Hazards

This would involve detailing the compound’s toxicity, flammability, and other hazards. It would also include appropriate safety precautions when handling the compound.


Future Directions

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properties

IUPAC Name

(7R,8S)-7-amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-5-4-10-7(6(5)9)2-1-3-7;/h5-6,9H,1-4,8H2;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQHMPFOAIBJTO-IBTYICNHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(C(CO2)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)[C@H]([C@@H](CO2)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride

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